2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI)
Description
2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) is a cyclic dipeptide derivative characterized by a piperazinedione core substituted with two hydroxymethyl groups at position 3 and a methyl group at position 6. The (6S) stereochemistry confers distinct spatial and electronic properties, influencing its biological interactions and physicochemical behavior.
Properties
Molecular Formula |
C7H12N2O4 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(6S)-3,3-bis(hydroxymethyl)-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O4/c1-4-5(12)9-7(2-10,3-11)6(13)8-4/h4,10-11H,2-3H2,1H3,(H,8,13)(H,9,12)/t4-/m0/s1 |
InChI Key |
SJDNIINUMLYOLN-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC(C(=O)N1)(CO)CO |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperazinedione Ring
The piperazinedione ring is typically formed by cyclization of suitable diamine precursors with diacid derivatives. Commonly, amino acid derivatives or hydantoin analogues serve as starting materials. The cyclization can be induced by heating under controlled conditions, often in the presence of water and at elevated pressures to facilitate ring closure and dehydration.
For example, hydantoin derivatives can be converted into piperazinediones by heating in aqueous media at temperatures ranging from 100°C to 200°C under elevated pressure (0.2 to 20 bar above water vapor pressure), which promotes cyclization with good yields.
| Parameter | Typical Range/Condition |
|---|---|
| Temperature | 100°C to 200°C (preferably 140-180°C) |
| Pressure | 0.2 to 20 bar above water vapor pressure |
| Solvent | Water with possible additives (e.g., ammonia) |
| Reaction Time | Variable, typically several hours |
Introduction of Hydroxymethyl Groups
Hydroxymethylation at the 3-position is generally achieved by reaction with formaldehyde under basic conditions. This step introduces two hydroxymethyl substituents on the piperazinedione ring, enhancing solubility and reactivity. The reaction conditions typically involve:
- Use of formaldehyde (aqueous solution or paraformaldehyde).
- A base such as sodium hydroxide or an amine base.
- Controlled temperature to avoid side reactions.
This hydroxymethylation is a key functionalization step that must be carefully controlled to avoid over- or under-substitution.
Methylation at the 6-Position
The methyl group at the 6-position is introduced via alkylation reactions. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction typically proceeds under:
- Basic conditions to deprotonate the nitrogen or carbon site.
- Use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Controlled temperature to achieve selective methylation without side reactions.
Stereochemical Control
The (6S) stereochemistry is crucial for the compound’s biological activity. Stereochemical control can be achieved by:
- Using chiral starting materials such as L-amino acids or their derivatives.
- Employing chiral catalysts or auxiliaries during cyclization or alkylation steps.
- Careful purification and characterization to isolate the desired stereoisomer.
Industrial and Laboratory Scale Preparation
Industrial methods optimize the above steps to maximize yield and purity. This includes:
- Use of catalysts to accelerate cyclization and functionalization.
- Precise temperature and pressure control in reactors.
- Recycling of solvents and unreacted starting materials.
- Crystallization techniques to purify the final product.
A typical industrial process might involve the direct conversion of hydantoin derivatives to the piperazinedione core under pressurized aqueous conditions, followed by sequential hydroxymethylation and methylation steps.
Comparative Summary of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Cyclization | Hydantoin derivative, water, heat, pressure (100-200°C, 0.2-20 bar) | Ring formation | Elevated pressure improves yield |
| Hydroxymethylation | Formaldehyde, base (NaOH or amines), mild heat | Introduce hydroxymethyl groups | Control to avoid over-substitution |
| Methylation | Methyl iodide or dimethyl sulfate, base, aprotic solvent (DMF, DMSO) | Introduce methyl group | Stereochemical integrity critical |
| Stereochemical control | Chiral precursors or catalysts | Obtain (6S) isomer | Essential for biological activity |
Research Findings and Yields
- The conversion of hydantoin derivatives to piperazinediones under aqueous pressurized conditions yields up to 85% of the desired product.
- Hydroxymethylation and methylation steps require optimization to maintain stereochemical purity and avoid side reactions.
- Industrial processes emphasize recycling and purity control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the ketone groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or nucleophiles can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of polymers or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
- Hydrophilicity vs. Lipophilicity : The target compound’s dual hydroxymethyl groups enhance water solubility compared to analogs with alkyl or aromatic substituents (e.g., isobutyl or benzyl groups). This property is critical for applications requiring systemic delivery or formulation stability .
- Stereochemical Influence : The (6S) configuration distinguishes it from analogs like (3R,6S)-3-(hydroxymethyl)-6-isopropyl-2,5-piperazinedione, where stereochemistry affects binding to biological targets such as enzymes or receptors .
- Biological Activity: Analogs with bulky substituents (e.g., 3,6-bis(isobutyl)) exhibit notable antifungal activity, likely due to hydrophobic interactions with fungal cell membranes . The target compound’s hydroxymethyl groups may instead favor interactions with polar biological targets.
Pharmacological and Functional Comparisons
Antifungal Activity:
- 3,6-Bis(isobutyl) Derivative : Demonstrated 85% inhibition of Aspergillus flavus ATCC 22546 at 1 mg/mL, attributed to its lipophilic isobutyl groups disrupting fungal membranes .
Metabolic Stability:
Biological Activity
2,5-Piperazinedione, 3,3-bis(hydroxymethyl)-6-methyl-, (6S)-(9CI) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Name : 2,5-Piperazinedione, 3,3-bis(hydroxymethyl)-6-methyl-, (6S)-(9CI)
- CAS Number : 732275-30-8
- Molecular Formula : C7H12N2O4
- Molecular Weight : 188.18 g/mol
This compound belongs to the family of piperazine derivatives, which are known for their diverse biological activities.
Anticancer Properties
Research indicates that derivatives of piperazinedione exhibit notable anticancer activity. For instance, a study highlighted the effectiveness of ferrocenyl analogues of piperazinedione in inhibiting multidrug resistance (MDR) proteins like ABCB1 and ABCG2. These compounds were shown to significantly impede cellular transport mechanisms associated with drug resistance, thereby enhancing the efficacy of chemotherapeutic agents against various cancer cell lines .
Inhibition of DNA Synthesis
Another study focused on a related piperazinedione compound (NSC-135758), which selectively inhibited DNA synthesis in leukemia cells (L1210/0 and L1210/CPA). The compound demonstrated comparable in vivo efficacy against drug-resistant leukemia strains, indicating its potential as a therapeutic agent in overcoming drug resistance in cancer treatment .
Antimicrobial Activity
Piperazinediones have also been studied for their antimicrobial properties. A recent investigation revealed that certain piperazine derivatives exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those for standard antibiotics like gentamycin, suggesting that these compounds could serve as effective alternatives in treating bacterial infections .
Case Study 1: Anticancer Efficacy
A series of experiments were conducted to evaluate the cytotoxic effects of various piperazinedione derivatives on human cancer cell lines. The results indicated that compounds with bulky substituents displayed enhanced cytotoxicity, particularly against resistant cell lines. Cell cycle analysis revealed that these compounds induced apoptosis by arresting cells in the G2/M phase, preventing mitotic division .
Case Study 2: Antimicrobial Testing
In a comparative study of antimicrobial efficacy, several piperazine derivatives were tested against common pathogens. The results showed that specific derivatives had MIC values as low as 8 μg/mL against E. coli and Staphylococcus aureus, demonstrating their potential as broad-spectrum antimicrobial agents .
Table 1: Biological Activity Summary of Piperazinedione Derivatives
Q & A
Q. What synthetic methodologies are validated for producing 2,5-Piperazinedione derivatives with precise stereochemical control?
Answer:
- Cyclization of dipeptide precursors : Linear dipeptides containing hydroxymethyl and methyl substituents are cyclized under mild acidic or basic conditions. For example, cyclocondensation of (S)-3-(hydroxymethyl)-6-methyl-diketopiperazine precursors in ethanol/water at 60°C achieves >85% yield .
- Solid-phase synthesis : Enables regioselective introduction of substituents. Use Fmoc-protected amino acids and orthogonal deprotection strategies to avoid side reactions .
- Critical parameters : pH control (6.5–7.5), temperature (<70°C), and solvent polarity (e.g., DMF for solubility).
Q. Which analytical techniques are essential for confirming the stereochemical purity of the 6S configuration?
Answer:
- Chiral HPLC : Use a Chirobiotic T column with a hexane/isopropanol (80:20) mobile phase; retention time deviation <0.2 min indicates enantiomeric excess >98% .
- Vibrational Circular Dichroism (VCD) : Provides absolute configuration validation by comparing experimental spectra with DFT-simulated data .
- X-ray crystallography : Resolves ambiguities in substituent orientation (e.g., hydroxymethyl group spatial arrangement) .
Q. How do hydroxymethyl and methyl substituents influence solubility and crystallinity?
Answer:
- Hydrophilicity : Hydroxymethyl groups enhance aqueous solubility (e.g., 12 mg/mL in PBS vs. 3 mg/mL for non-hydroxylated analogs) .
- Crystallinity : Methyl groups at C6 promote crystalline lattice formation, facilitating X-ray analysis. Amorphous forms dominate when substituents are bulky .
Advanced Research Questions
Q. What experimental designs address contradictions in bioactivity data for diketopiperazine analogs?
Answer:
- Comparative SAR studies : Test structurally related compounds (Table 1) under standardized assays (e.g., antifungal activity via microbroth dilution). For example, 3,6-bis(2-methylpropyl)- analogs show MIC = 32 µg/mL against Aspergillus flavus, while hydroxymethyl variants exhibit reduced potency .
- Control variables : Maintain consistent pH, temperature, and cell density in bioassays to isolate substituent effects .
Q. Table 1: Bioactivity of Selected Diketopiperazines
| Compound | Substituents | Antifungal MIC (µg/mL) | Reference |
|---|---|---|---|
| 3,6-Bis(2-methylpropyl)- | Hydrophobic | 32 | |
| 3,3-Bis(hydroxymethyl)-6-methyl- | Polar | >128 |
Q. How can computational modeling predict enzymatic interactions of this compound?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to fungal cytochrome P450 (CYP51). Key interactions: Hydrogen bonding between hydroxymethyl groups and heme propionate .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns. RMSD values >2 Å suggest weak binding .
- Limitations : Overestimates affinity for hydrophilic pockets; validate with ITC (isothermal titration calorimetry).
Q. What protocols resolve discrepancies in stereochemical assignments for similar derivatives?
Answer:
- Cross-validation : Combine NMR (NOESY for spatial proximity), VCD, and single-crystal XRD. For example, conflicting 6S/6R assignments in literature were resolved via NOESY correlations between C6 methyl and C3 hydroxymethyl protons .
- Synthetic auxiliaries : Introduce chiral derivatizing agents (e.g., Mosher’s acid) to enhance NMR signal separation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
